molecular formula C16H12BrN3S2 B380336 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide CAS No. 325778-98-1

1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide

Cat. No.: B380336
CAS No.: 325778-98-1
M. Wt: 390.3g/mol
InChI Key: BCGRCGDWUQORMJ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide is a complex organic compound that combines the structural features of benzothiazole and imidazo[1,2-a]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide is unique due to its combined structural features, which confer enhanced biological activity compared to its individual components. This makes it a valuable compound in drug discovery and development .

Biological Activity

1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound combines structural features of benzothiazole and imidazo[1,2-a]pyridine, which are known for their diverse biological activities. Its IUPAC name is 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole , and it has the molecular formula C16H12BrN3S2C_{16}H_{12}BrN_3S_2 .

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to inhibit various bacterial strains. The specific compound has been studied for its effectiveness against several pathogens, suggesting a promising role in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Notably, a study identified novel benzothiazole derivatives that induced apoptosis in cancer cell lines by activating procaspase-3 to caspase-3 .

The mechanism of action involves the compound's ability to activate procaspase-3, leading to apoptosis in cancer cells. This was demonstrated through experiments where compounds similar to the target compound showed significant caspase-3 activation activity. For example:

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

These results indicate that the presence of the benzothiazole moiety enhances the anticancer activity compared to other compounds lacking this structure .

Structure–Activity Relationship (SAR)

The SAR studies reveal that specific structural features are crucial for the biological activity of these compounds. The presence of electron-withdrawing groups and specific donor sets enhances their interaction with biological targets, thereby improving their efficacy as anticancer agents .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer activity against various cell lines. Compounds with specific substitutions showed improved potency and selectivity against cancer cells compared to non-benzothiazole counterparts .
  • Neurotoxicity Studies : In another study involving benzothiazole derivatives, compounds were assessed for neurotoxicity and anticonvulsant properties. Most derivatives exhibited favorable profiles without significant toxicity, highlighting their potential as safe therapeutic agents .

Properties

IUPAC Name

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S2/c1-10-5-4-8-14-18-12(15(17)20(10)14)9-21-16-19-11-6-2-3-7-13(11)22-16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGRCGDWUQORMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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